

In-Depth Technical Guide to GKK1032B (CAS: 358375-11-8)

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Compound of Interest

Compound Name: GKK1032B

Cat. No.: B15600545

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B, a fungal metabolite with the CAS number 358375-11-8, has emerged as a compound of interest due to its significant antiproliferative and antibacterial properties. Isolated from *Penicillium* species, including the endophytic fungus *Penicillium citrinum*, this peptide-polyketide hybrid molecule has demonstrated potent cytotoxic effects against various cancer cell lines and inhibitory activity against pathogenic bacteria. This technical guide provides a comprehensive overview of the available data on **GKK1032B**, including its chemical properties, biological activities, and mechanism of action. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical and Physical Properties

GKK1032B is a complex natural product with a defined chemical structure and molecular formula. Its key properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 358375-11-8 | |
| Molecular Formula | C ₃₂ H ₃₉ NO ₄ | [1] |
| Molecular Weight | 501.7 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | Soluble in Dichloromethane, DMSO, and Ethanol | [2] |
| Source | Fungal metabolite from <i>Penicillium</i> sp. | [2] |

Biological Activity

GKK1032B exhibits a dual spectrum of activity, demonstrating both anticancer and antibacterial effects.

Antiproliferative Activity

GKK1032B has shown significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.

| Cell Line | Cancer Type | IC ₅₀ (μM) | Reference |
|-----------|-----------------------|-----------------------|-----------|
| MG63 | Human Osteosarcoma | 3.49 | [1][3] |
| U2OS | Human Osteosarcoma | 5.07 | [1] |
| HeLa S3 | Human Cervical Cancer | 17.7 | [2] |
| MCF-7 | Human Breast Cancer | 14.71 | [2] |
| Vero | Normal Kidney Cells | 29.55 | [2] |

Antibacterial Activity

The compound has also been evaluated for its ability to inhibit the growth of bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, has been determined for the following strains:

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
|----------------------------|---------------|-------------|-----------|
| Bacillus subtilis | Gram-positive | 20.8 | [2] |
| Mycobacterium tuberculosis | N/A | 48.35 µM | [2] |

Mechanism of Action: Induction of Apoptosis

Research into the antiproliferative mechanism of **GKK1032B** has revealed that it induces programmed cell death, or apoptosis, in cancer cells. This process is mediated through the activation of the intrinsic caspase signaling pathway.

A key study demonstrated that treatment of human osteosarcoma MG63 cells with **GKK1032B** leads to a dose-dependent increase in apoptosis.[1] This was confirmed through flow cytometry analysis, which showed a significant increase in the apoptotic cell population following exposure to the compound.[1]

The proposed mechanism involves the activation of a cascade of caspase enzymes, which are central to the execution of apoptosis. While the complete pathway is still under investigation, the involvement of the intrinsic pathway suggests a process that is initiated from within the cell, often in response to cellular stress.



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Proposed mechanism of **GKK1032B**-induced apoptosis.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activity of **GKK1032B**.

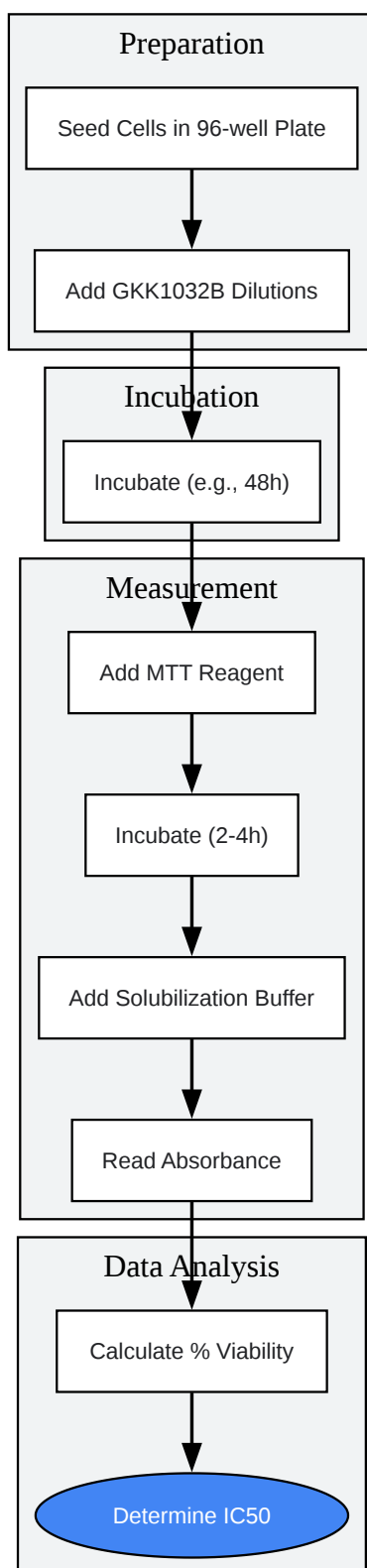
Cell Viability Assay (MTT Assay)

The antiproliferative activity of **GKK1032B** is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of **GKK1032B** (typically in a serial dilution) and a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** MTT solution is added to each well and incubated for a further 2-4 hours to allow for formazan crystal formation.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC₅₀ values are determined by plotting cell viability against the log of the compound concentration.



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Workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis is quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol Outline:

- **Cell Treatment:** Cells are treated with **GKK1032B** at various concentrations for a defined period.
- **Cell Harvesting:** Both adherent and floating cells are collected, washed with cold PBS.
- **Staining:** Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
- **Flow Cytometry:** The stained cells are analyzed on a flow cytometer. The fluorescence signals from FITC (Annexin V) and PI are detected.
- **Data Analysis:** The cell population is gated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+). The percentage of apoptotic cells is calculated.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of **GKK1032B** is determined by the broth microdilution method.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the bacteria after a defined incubation period.

Protocol Outline:

- **Compound Dilution:** **GKK1032B** is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
- **Bacterial Inoculation:** Each well is inoculated with a standardized suspension of the test bacterium.
- **Controls:** Positive (bacteria and medium, no compound) and negative (medium only) controls are included.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **MIC Reading:** The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of **GKK1032B** at which there is no visible bacterial growth.

Future Directions

The promising dual activity of **GKK1032B** warrants further investigation. Key areas for future research include:

- **Detailed Mechanistic Studies:** Elucidation of the specific molecular targets of **GKK1032B** in both cancer cells and bacteria. For its pro-apoptotic effects, identifying the specific caspases and upstream regulators (e.g., Bcl-2 family proteins) involved would be crucial.
- **In Vivo Efficacy:** Evaluation of the antitumor and antibacterial efficacy of **GKK1032B** in preclinical animal models.
- **Pharmacokinetic and Toxicological Profiling:** Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of **GKK1032B** analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

GKK1032B is a fungal-derived natural product with demonstrated antiproliferative and antibacterial activities. Its ability to induce apoptosis in cancer cells via the caspase pathway highlights its potential as a lead compound for the development of novel anticancer

therapeutics. Further research is necessary to fully characterize its pharmacological profile and to explore its therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in advancing the study of **GKK1032B**.

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References

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